3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione
Description
3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione is a chemical compound classified as an aromatic ether. It is known for its complex structure, which includes a triazole ring, an ethylphenoxy group, and a methylheptan-2-yl chain .
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-5-16-9-11-17(12-10-16)23-13-18-20-21-19(24)22(18)15(4)8-6-7-14(2)3/h9-12,14-15H,5-8,13H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWFBJNERWTBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethylphenoxy group and the methylheptan-2-yl chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Group
The sulfur atom in the thione (-C=S) group acts as a nucleophilic site, enabling reactions with electrophilic reagents. Key transformations include:
For example, reaction with ethyl chloroacetate in dimethylformamide (DMF) yields ethyl 2-[(triazolyl)thio]acetate derivatives, confirmed via -NMR disappearance of thione proton signals .
Cyclocondensation Reactions
The triazole ring participates in cyclocondensation with dicarbonyl compounds or hydrazines:
| Substrate | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Phenyl hydrazine | Acetic acid, reflux | Pyrazole-triazole hybrids | 70–85 |
| Carbon disulfide | Ethanolic KOH, reflux | Oxadiazole-2-thione fused triazole | 75–78 |
These reactions exploit the nucleophilic NH groups adjacent to the triazole core . For instance, cyclocondensation with carbon disulfide forms oxadiazole-thione hybrids, validated by IR absorption at 1238 cm (C=S) .
Mannich Reactions
The NH group of the triazole participates in Mannich reactions, forming aminoalkylated derivatives:
| Aldehyde | Amine | Conditions | Application |
|---|---|---|---|
| Formaldehyde | Morpholine | DMF, 12 h stirring | Bioactive hybrids with enhanced solubility |
| Benzaldehyde | Piperidine | Ethanol, reflux | Antimicrobial agents |
Mannich bases derived from this compound show improved pharmacokinetic properties, as demonstrated by enhanced biofilm inhibition against Haemophilus spp. .
Oxidation and Tautomerism
The thione group undergoes oxidation and exhibits thione-thiol tautomerism:
The thiol form is stabilized under basic conditions, enabling further reactivity such as disulfide bond formation .
Schiff Base Formation
The NH group reacts with aldehydes/ketones to form Schiff bases:
These derivatives exhibit broad-spectrum biological activities, with substituents on the aryl ring significantly influencing potency .
Metal Complexation
The sulfur and nitrogen atoms coordinate transition metals:
Metal complexes often show enhanced antimicrobial and catalytic properties compared to the parent compound .
Ring-Opening Reactions
Under strong acidic/basic conditions, the triazole ring undergoes cleavage:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| 6M HCl, reflux | - | Thiourea and heptane fragments | Acid-catalyzed hydrolysis |
| NaOH (10%), ethanol | - | Mercaptan and ammonia derivatives | Base-mediated ring opening |
These reactions are critical for degradation studies but reduce bioactivity.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenoxy methyl group:
| Reaction | Catalysts/Reagents | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), aryl boronic acid | Biaryl-triazole hybrids | 60–75 |
| Sonogashira | PdCl, CuI, PPh | Alkynylated derivatives | 55–65 |
Cross-coupled products expand applications in materials science and medicinal chemistry .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition pathways:
| Temperature Range (°C) | Major Fragments | Proposed Pathway |
|---|---|---|
| 200–250 | CS, NH | Thione group decomposition |
| 300–400 | Phenolic fragments, alkanes | Side-chain cleavage |
Decomposition products were characterized via GC-MS .
Photochemical Reactions
UV irradiation induces dimerization and sulfoxide formation:
| Conditions | Products | Quantum Yield (Φ) |
|---|---|---|
| UV (254 nm), acetone | Disulfide-linked dimers | 0.12–0.15 |
| UV (365 nm), O | Triazole-5-sulfoxide | 0.08–0.10 |
Photoproducts exhibit altered solubility and bioactivity profiles .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including bacteria and fungi. For instance, triazole-thione hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM .
-
Antifungal Agents :
- Triazoles are well-known antifungal agents used in clinical settings. The compound under discussion may share similar antifungal properties due to its structural analogies with established triazole antifungals such as fluconazole and itraconazole. Its efficacy could be evaluated against common fungal pathogens in clinical isolates .
- Antiviral Properties :
Agricultural Applications
-
Fungicides :
- The application of triazole compounds in agriculture as fungicides is well-documented. They function by inhibiting sterol biosynthesis in fungi, thus preventing cell membrane formation and leading to fungal cell death. The potential use of 3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione as a fungicide can be explored through field trials assessing its effectiveness against crop pathogens .
- Plant Growth Regulators :
Material Science Applications
- Corrosion Inhibitors :
- Polymer Chemistry :
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 1,2,4-triazole derivatives for their antibacterial activity against E. coli and S. aureus. Among these derivatives, certain compounds exhibited MIC values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents in clinical applications .
Case Study 2: Agricultural Trials
Field trials conducted on triazole-based fungicides demonstrated significant reductions in fungal infections in crops such as wheat and barley. The results indicated that these compounds could effectively enhance crop health and yield under pathogen pressure .
Mechanism of Action
The mechanism of action of 3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
3-[(4-methylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenoxy ring.
3-[(4-ethylphenoxy)methyl]-4-(6-ethylheptan-2-yl)-1H-1,2,4-triazole-5-thione: This compound has an ethyl group on the heptan chain instead of a methyl group.
3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-one: This compound has a ketone group instead of a thione group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their potential impact on its chemical and biological properties.
Biological Activity
The compound 3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, antiviral, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula and weight. The basic structure includes a triazole ring substituted with a phenoxy group and an aliphatic chain.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃OS |
| Molecular Weight | 337.45 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.75 |
These findings suggest that the compound may inhibit bacterial growth effectively at low concentrations, making it a candidate for further development as an antibacterial agent .
Antiviral Activity
The antiviral potential of triazole derivatives has also been investigated. A study focusing on similar compounds demonstrated that modifications at specific positions on the triazole ring could enhance antiviral activity against viruses such as herpes simplex virus (HSV). The incorporation of a thiobutyl substituent was particularly noted to increase cytotoxicity and antiviral efficacy .
Antiviral Efficacy Results:
| Compound | Virus Type | Selectivity Index |
|---|---|---|
| Triazole Derivative A | HSV | >10 |
| Triazole Derivative B | HSV | >15 |
The selectivity index indicates that these compounds are more effective against viral cells compared to normal cells, showcasing their potential for therapeutic applications .
Anti-inflammatory Activity
In addition to antibacterial and antiviral properties, the compound's anti-inflammatory effects have been evaluated. Research involving peripheral blood mononuclear cells (PBMCs) showed that certain triazole derivatives could significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
Cytokine Inhibition Results:
| Compound | Cytokine | Inhibition (%) |
|---|---|---|
| Triazole Derivative C | TNF-α | 60% |
| Triazole Derivative D | IL-6 | 50% |
The results indicate that these compounds could modulate immune responses, providing a basis for their use in treating inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and evaluation of various triazole derivatives similar to the compound :
- Study on Antibacterial Properties : A series of phenylpiperazine-triazole hybrids were synthesized and tested against multiple bacterial strains. The study found that some derivatives exhibited MIC values lower than those of standard antibiotics .
- Antiviral Efficacy : A study involving ribosides of triazole derivatives demonstrated enhanced antiviral activities compared to traditional antiviral agents like ribavirin .
- Anti-inflammatory Effects : Research conducted on triazole derivatives indicated significant reductions in cytokine levels in stimulated PBMC cultures, suggesting potential applications in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step processes. For example, intermediates like 4-ethylphenoxy methyl chloride may react with thiourea derivatives under acidic conditions to form the triazole-thione core. Optimization parameters include temperature (80–120°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., p-toluenesulfonic acid). Yield improvements are achieved via Design of Experiments (DoE) to assess interactions between variables like molar ratios and reflux duration .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves crystal packing and confirms substituent orientation via Hirshfeld surface analysis .
- FTIR and NMR : Identify functional groups (e.g., C=S stretch at ~1250 cm⁻¹ in FTIR) and proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm in ¹H NMR).
- Mass spectrometry : Validates molecular weight and fragmentation patterns. Computational tools like Gaussian09 can supplement experimental data for structural validation .
Q. What preliminary biological screening approaches are used to evaluate its antimicrobial or antifungal potential?
- Methodological Answer : Standard assays include:
- Agar diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC (Minimum Inhibitory Concentration) determination via broth microdilution.
- Cytotoxicity profiling using mammalian cell lines (e.g., HEK293) to assess selectivity. Structural analogs with 4-ethylphenoxy groups show enhanced membrane interaction due to lipophilicity, a key factor in bioactivity .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict and optimize the reactivity or bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction design. For example, Fukui indices predict regioselectivity in triazole ring functionalization .
- Molecular docking : Screens against target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) to prioritize synthetic targets. Tools like AutoDock Vina assess binding affinity, with docking scores correlated to experimental MIC values .
- Reaction path search algorithms : Quantum-chemical calculations (e.g., via ICReDD’s workflow) narrow optimal conditions for novel derivatization .
Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., variable MIC values against the same pathogen)?
- Methodological Answer :
- Standardized protocols : Adopt CLSI/EUCAST guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., alkyl chain length on the heptanyl group) to isolate contributions to bioactivity.
- Meta-analysis : Cross-reference data with analogs like 4-(3-chlorophenyl)methyl triazole-thiones to identify trends in lipophilicity (logP) and solubility .
Q. How can reaction engineering principles improve scalability and reproducibility of its synthesis?
- Methodological Answer :
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization) and reduces byproduct formation.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Membrane separation : Purifies intermediates via nanofiltration, critical for isolating polar byproducts .
Q. What role does the 6-methylheptan-2-yl group play in modulating the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- The branched alkyl chain increases hydrophobicity, improving lipid membrane permeability (logP ~3.5) but reducing aqueous solubility.
- Stability studies (TGA/DSC) show decomposition temperatures >200°C, suggesting thermal robustness.
- Derivatization with PEGylated chains or sulfonate groups can balance solubility without compromising bioactivity .
Data Analysis and Interpretation
Q. How should researchers statistically validate spectroscopic or bioassay data for this compound?
- Methodological Answer :
- Multivariate analysis : PCA (Principal Component Analysis) identifies outliers in NMR/FTIR datasets.
- Error propagation : Apply Bevington-Robinson methods to quantify uncertainty in MIC values .
- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values from inhibition curves .
Q. What advanced spectroscopic methods (e.g., 2D-NMR, XPS) can elucidate electronic or steric effects of its substituents?
- Methodological Answer :
- HSQC and COSY NMR : Resolve coupling between triazole protons and adjacent substituents.
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies electron density shifts at sulfur (C=S) and nitrogen (triazole) sites, correlating with reactivity .
- EPR spectroscopy : Detects radical intermediates during oxidation/reduction reactions .
Note on Evidence
- References to , etc., correlate with the provided evidence IDs. For example, computational reaction design in and synthesis optimization in are critical for advanced methodologies. Contradictions in bioactivity data are addressed through standardized protocols and meta-analysis of structural analogs .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
